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molecular formula C10H8N2O2S B1229819 Tyrphostin 47

Tyrphostin 47

Cat. No. B1229819
M. Wt: 220.25 g/mol
InChI Key: ZGHQGWOETPXKLY-UHFFFAOYSA-N
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Patent
USRE038761E1

Procedure details

To 0.83 g (6mmol) 3,4-dihydroxybenzaldehyde and 0.7 g (7 mmol) cyanothioacetamide in 30 ml ethanol was added 4 drops of piperidine. The mixture was refluxed for 1 hour, poured into ice water, filtered and dried, giving 0.54 g (41% yield) of an orange solid, m.p. 213° C. Calculated analysis for C10H8N2O2S: C=54.54, H=3.64, N=12.73; found: C=54.44, H=3.87, N=12.91.
Quantity
0.83 g
Type
reactant
Reaction Step One
Quantity
0.7 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step One
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
41%

Identifiers

REACTION_CXSMILES
[OH:1][C:2]1[CH:3]=[C:4]([CH:7]=[CH:8][C:9]=1[OH:10])[CH:5]=O.[C:11]([CH2:13][C:14]([NH2:16])=[S:15])#[N:12]>C(O)C.N1CCCCC1>[C:11]([C:13](=[CH:5][C:4]1[CH:7]=[CH:8][C:9]([OH:10])=[C:2]([OH:1])[CH:3]=1)[C:14](=[S:15])[NH2:16])#[N:12]

Inputs

Step One
Name
Quantity
0.83 g
Type
reactant
Smiles
OC=1C=C(C=O)C=CC1O
Name
Quantity
0.7 g
Type
reactant
Smiles
C(#N)CC(=S)N
Name
Quantity
30 mL
Type
solvent
Smiles
C(C)O
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
N1CCCCC1
Step Two
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The mixture was refluxed for 1 hour
Duration
1 h
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Name
Type
product
Smiles
C(#N)C(C(N)=S)=CC1=CC(=C(C=C1)O)O
Measurements
Type Value Analysis
AMOUNT: MASS 0.54 g
YIELD: PERCENTYIELD 41%
YIELD: CALCULATEDPERCENTYIELD 40.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
USRE038761E1

Procedure details

To 0.83 g (6mmol) 3,4-dihydroxybenzaldehyde and 0.7 g (7 mmol) cyanothioacetamide in 30 ml ethanol was added 4 drops of piperidine. The mixture was refluxed for 1 hour, poured into ice water, filtered and dried, giving 0.54 g (41% yield) of an orange solid, m.p. 213° C. Calculated analysis for C10H8N2O2S: C=54.54, H=3.64, N=12.73; found: C=54.44, H=3.87, N=12.91.
Quantity
0.83 g
Type
reactant
Reaction Step One
Quantity
0.7 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step One
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
41%

Identifiers

REACTION_CXSMILES
[OH:1][C:2]1[CH:3]=[C:4]([CH:7]=[CH:8][C:9]=1[OH:10])[CH:5]=O.[C:11]([CH2:13][C:14]([NH2:16])=[S:15])#[N:12]>C(O)C.N1CCCCC1>[C:11]([C:13](=[CH:5][C:4]1[CH:7]=[CH:8][C:9]([OH:10])=[C:2]([OH:1])[CH:3]=1)[C:14](=[S:15])[NH2:16])#[N:12]

Inputs

Step One
Name
Quantity
0.83 g
Type
reactant
Smiles
OC=1C=C(C=O)C=CC1O
Name
Quantity
0.7 g
Type
reactant
Smiles
C(#N)CC(=S)N
Name
Quantity
30 mL
Type
solvent
Smiles
C(C)O
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
N1CCCCC1
Step Two
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The mixture was refluxed for 1 hour
Duration
1 h
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Name
Type
product
Smiles
C(#N)C(C(N)=S)=CC1=CC(=C(C=C1)O)O
Measurements
Type Value Analysis
AMOUNT: MASS 0.54 g
YIELD: PERCENTYIELD 41%
YIELD: CALCULATEDPERCENTYIELD 40.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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